molecular formula C26H37N5O7 B14357625 Boc-wld-NH2 CAS No. 94236-41-6

Boc-wld-NH2

Cat. No.: B14357625
CAS No.: 94236-41-6
M. Wt: 531.6 g/mol
InChI Key: HQSPELWTYMJAKW-NLWGTHIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is essential in the field of organic chemistry due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-wld-NH2 involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be conducted under either aqueous or anhydrous conditions . Common bases used include sodium hydroxide, triethylamine, and pyridine. The reaction typically proceeds at room temperature, and the Boc group is introduced to the amino acid, forming the Boc-protected derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Boc-wld-NH2 involves the protection of the amino group in amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-wld-NH2 is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, particularly in peptide synthesis. Its stability and ease of removal make it an essential tool in the field of chemistry, biology, medicine, and industry.

Properties

CAS No.

94236-41-6

Molecular Formula

C26H37N5O7

Molecular Weight

531.6 g/mol

IUPAC Name

(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1

InChI Key

HQSPELWTYMJAKW-NLWGTHIKSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.